molecular formula C13H8I2 B095127 2,7-Diiodo-9H-fluorene CAS No. 16218-28-3

2,7-Diiodo-9H-fluorene

Cat. No. B095127
CAS RN: 16218-28-3
M. Wt: 418.01 g/mol
InChI Key: YCWGCTPMBCOCLT-UHFFFAOYSA-N
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Description

The compound 2,7-Diiodo-9H-fluorene is a derivative of fluorene, which is a polycyclic aromatic hydrocarbon consisting of a fluorene core with two iodine atoms substituted at the 2 and 7 positions. Fluorene derivatives are of significant interest in materials science due to their optical properties and potential applications in organic electronics and photonics.

Synthesis Analysis

The synthesis of fluorene derivatives can be achieved through various methods. For instance, 9,9-disubstituted fluorenes can be synthesized from 2-iodobiphenyls and α-diazoesters using a palladium-catalyzed C(sp2)-H activation/carbenoid insertion sequence . This method provides a straightforward approach to creating a wide range of fluorene derivatives, potentially including 2,7-diiodo-9H-fluorene. Additionally, the synthesis of 2,7-dibromo-4-amino-9H-fluorene involves bromination, nitration, and reduction of 9H-fluorene, which could be adapted for the synthesis of 2,7-diiodo-9H-fluorene by substituting the bromine with iodine .

Molecular Structure Analysis

The molecular structure of fluorene derivatives can be complex, with the potential for different phases and crystal structures. For example, poly(9,9-di-n-hexyl-2,7-fluorene) exhibits four different phases, including a mesomorphic beta phase and two crystalline forms, alpha and alpha', with monoclinic and triclinic unit cell structures, respectively . These findings could provide insights into the structural behavior of 2,7-diiodo-9H-fluorene, although specific studies on this compound would be required for a detailed understanding.

Chemical Reactions Analysis

Fluorene derivatives can undergo various chemical reactions, including cycloadditions and cyclodimerizations. For instance, benz[c]indeno[2,1-a]fluorene, a related compound, undergoes cycloadditions with oxygen and dichlorodicyano-p-benzoquinone at specific positions on the molecule due to steric protection by mesityl groups . These types of reactions could potentially be applicable to 2,7-diiodo-9H-fluorene, depending on the substituents and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorene derivatives are influenced by their molecular structure. For example, the optical properties of 2,7-dibromo-4-amino-9H-fluorene show maximum absorption and emission wavelengths in the UV-visible spectrum, with a low optical band gap of 2.66 eV . Similarly, the synthesis of conjugated 2,7-substituted fluorenones results in compounds with significant fluorescence properties, emitting blue light with high quantum yield . These properties are crucial for applications in optoelectronic devices and could be relevant to the characteristics of 2,7-diiodo-9H-fluorene.

Scientific Research Applications

  • Liquid Crystalline Behavior : A derivative of fluorene, 2,7-bis(4-pentylphenyl)-9,9-diethyl-9H-fluorene, demonstrates monotropic nematic liquid crystalline behavior and polymorphism in the solid state, suggesting potential applications in liquid crystal displays and materials science (Gupta et al., 2018).

  • Supramolecular Assembly : The synthesis of 2,7-Diiodo-3,6-dibromofluorene has enabled the creation of pentacyclic dithienofluorene and diselenophenofluorene derivatives, which assemble into supramolecular helical structures. This has implications for the development of new materials with unique optical, electrochemical, and orbital properties (Lee et al., 2014).

  • Michael Reactions and Synthesis of Iodo-Substituted Fluorenes : Research on the Michael-addition reaction involving 2,7-diiodofluorene has led to the synthesis of new iodo-substituted fluorenes and related compounds. These findings could have applications in organic synthesis and the development of new materials (Minabe & Suzuki, 1972).

  • Photoluminescent Properties : Poly(2,7-fluorene) derivatives have been synthesized, exhibiting promising photoluminescent properties with potential applications in blue-light-emitting devices, highlighting their relevance in the field of optoelectronics (Ranger et al., 1997).

  • Optical Properties and Synthesis Techniques : The synthesis and analysis of 2,7-Dibromo-4-amino-9H-fluorene have been studied, showcasing its promising optical properties and potential applications in light-emitting materials and devices (Jiang Shan-sha, 2015).

  • Anti-Cancer Properties : A fluorene derivative has shown potential anti-cancer properties against human cervical cancer cells, indicating its possible use in the development of new therapeutic agents (Ishak et al., 2019).

  • Polymer Solar Cells : The use of 9-alkylidene-9H-fluorene in the main chain of donor–acceptor copolymers for polymer solar cells has been explored, with these materials showing high efficiency and stability, suggesting their potential in renewable energy technologies (Du et al., 2011).

Future Directions

“2,7-Diiodo-9H-fluorene” has potential implications in several fields of research and industry, including organic electronics, optoelectronics, and sensing.

Relevant Papers

There are several papers relevant to “2,7-Diiodo-9H-fluorene”. For instance, one paper discusses the use of fluorene derivatives in the pharmaceutical industry to synthesize anti-tumor and sympathetic nerve inhibitors . Another paper highlights the potential of “2,7-Diiodo-9H-fluorene” in organic electronics, optoelectronics, and sensing.

properties

IUPAC Name

2,7-diiodo-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8I2/c14-10-1-3-12-8(6-10)5-9-7-11(15)2-4-13(9)12/h1-4,6-7H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCWGCTPMBCOCLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)I)C3=C1C=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348296
Record name 2,7-Diiodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,7-Diiodo-9H-fluorene

CAS RN

16218-28-3
Record name 2,7-Diiodo-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
F Li, Z Chen, B Qu, W Wei, Q Gong - Journal of Physics D …, 2005 - iopscience.iop.org
A novel dendritic polyfluorene derivative containing triphenylamine, poly ((9, 9-dibutyl-2, 7-diiodo-9H-fluorene) trisphenylamine)(PDFA) was synthesized by the Ni (0)-catalysed reaction …
Number of citations: 6 iopscience.iop.org
J Massin, L Ducasse, M Abbas, L Hirsch, T Toupance… - Dyes and …, 2015 - Elsevier
A rational molecular engineering strategy was set up to prepare an original series of efficient carbazole-based sensitizers for dye-sensitized solar cells. The new D–π–A dyes, including …
Number of citations: 26 www.sciencedirect.com
F Li, Z Chen, W Wei, Q Gong - Organic electronics, 2005 - Elsevier
Polymer double-layer light-emitting diodes were fabricated with inorganic/organic hybrid composite as hole transporting layer. Two conjugated polymers, poly(9,9-dibutyl)fluorene (PDF) …
Number of citations: 18 www.sciencedirect.com
A Fawzy, RJ Jassas, II Althagafi, SA Ahmed, HM Altass - Science, 2016 - researchgate.net
The oxidation kinetics of fluorene (Fl) and its halogenated derivatives, namely, 2, 7-dichlorofluorene (Fl-Cl), 2, 7-dibromofluorene (Fl-Br) and 2, 7-diiodofluorene (Fl-I), using potassium …
Number of citations: 2 www.researchgate.net
G Zhang, D Cao, Z Liu, G Li - Acta Chimica Slovenica, 2008 - acta-arhiv.chem-soc.si
A new trisubstituted fluorene derivative, 4, 4’-{{9-[4-(diethylamino) benzylidene]-9H-fluorene-2, 7-diyl} di-2, 1-ethenediyl} bis (N, N-diphenyl) benzeneamine (1), with electron-donating N…
Number of citations: 21 acta-arhiv.chem-soc.si
Y Cong, Z Chen, F Li, Q Gong - Optical Materials, 2006 - Elsevier
We proposed a white light-emitting diode based on a dendritic polyfluorene derivative poly((9,9-dibutyl-2,7-diiodo-9H-fluorene)trisphenylamine) (PDFA) as blue-green emitter and …
Number of citations: 9 www.sciencedirect.com
VR Donuru, GK Vegesna, S Velayudham… - Chemistry of …, 2009 - ACS Publications
Deep-red emissive polymeric BODIPY dyes (polymers A and B), poly(2,6-BODIPY-ethynylene)s, were prepared by palladium-catalyzed Sonogashira polymerization of 2,6-diiodo-…
Number of citations: 108 pubs.acs.org
손민휘 - 2020 - repository.pknu.ac.kr
Organic electronic materials have been actively researched in recent decades and commercialization of electronic devices (TVs, wearable devices, e-books, etc.) using them has been …
Number of citations: 0 repository.pknu.ac.kr
M Hempe, L Schnellbächer, T Wiesner, M Reggelin - Synthesis, 2017 - thieme-connect.com
Herein, a synthetic approach using selective transition-metal-catalyzed cross-coupling reactions to thermally crosslinkable OLED materials based on vinyl-functionalized arylamines is …
Number of citations: 5 www.thieme-connect.com
F Li, Z Chen, W Wei, H Cao, Q Gong… - Journal of Physics D …, 2004 - iopscience.iop.org
The synthesis of a high photoluminescence efficiency (88%, compared with tris (8-hydroxyquinoline)(Alq 3)) organic material 9, 9-Dibutyl-N, N, N, N-tetraphenyl-9H-fluorene-2, 7-…
Number of citations: 39 iopscience.iop.org

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